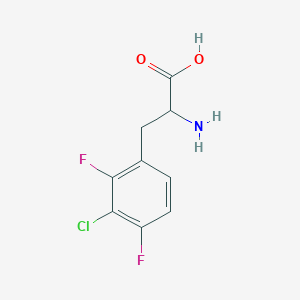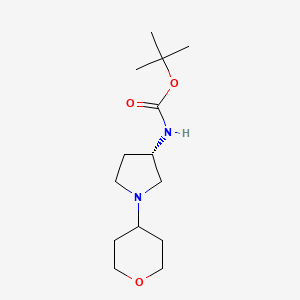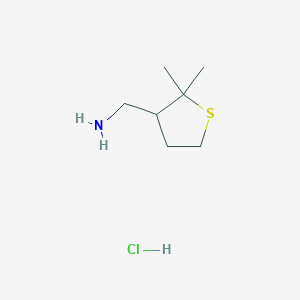
3-Chloro-2,4-difluoro-DL-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,4-difluoro-DL-phenylalanine (3-Cl-2,4-dF-Phe) is an important molecule in the field of biochemistry and molecular biology. It is a derivative of the amino acid phenylalanine, and is often used in research laboratories to study the structure and function of proteins. It is also used in the synthesis of various compounds, such as peptides and other biopolymers. 3-Cl-2,4-dF-Phe is an important tool for biochemists, molecular biologists, and drug developers, as it can be used to study the structure and function of proteins, as well as to synthesize various compounds.
科学的研究の応用
Drug Development
The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their biophysical and chemical properties. 3-Chloro-2,4-difluoro-DL-phenylalanine is no exception, as it can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and bioavailability of analogues. This makes it a valuable compound in the development of new drugs, particularly for improving their metabolic stability .
Enzyme Inhibition
Fluorinated phenylalanines like 3-Chloro-2,4-difluoro-DL-phenylalanine have shown potential as enzyme inhibitors. Their unique structure allows them to interact with enzymes in a way that can inhibit their activity, which is a crucial aspect of designing new medications for diseases where enzyme regulation is necessary .
Therapeutic Agents
The compound’s ability to influence protein folding and stability makes it a candidate for therapeutic agents. By incorporating it into therapeutic proteins and peptide-based vaccines, it can enhance their catabolic stability, which is essential for maintaining their efficacy over time .
Protein–Protein Interactions
The modification of amino acids with fluorine atoms affects protein–protein interactions. This can be leveraged in scientific research to study the mechanisms of diseases at the molecular level or to develop proteins with novel functions .
Positron Emission Tomography (PET) Imaging
Fluorinated amino acids, including 3-Chloro-2,4-difluoro-DL-phenylalanine , can be used in PET imaging to visualize the topography of tumor ecosystems. This application is particularly important in oncology for both research and clinical diagnostics .
Peptide Structure and Stability
The position and number of fluorine atoms within amino acid chains, such as in 3-Chloro-2,4-difluoro-DL-phenylalanine , can affect the structure and stability of peptides. This is significant for understanding the relationship between the structure of peptides and their function, which has implications for the design of peptide-based drugs .
特性
IUPAC Name |
2-amino-3-(3-chloro-2,4-difluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-7-5(11)2-1-4(8(7)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTROQNFDZXDJKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4-difluoro-DL-phenylalanine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)

![3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2353916.png)
![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2353917.png)
![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)
![7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2353921.png)
![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2353922.png)
![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353923.png)
![methyl 2-[1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate](/img/structure/B2353926.png)


![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2353930.png)
![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2353932.png)
![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)